

MT477 and Other PKC Inhibitors at a Glance

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Compound Focus: MT477

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The table below summarizes key characteristics of **MT477** and several well-known PKC inhibitors for comparison.

Inhibitor Name	Primary Target(s)	Key Characteristics & Status	Clinical Status
MT477	PKC; SYNGAP1 [1]	Thiopyrano[2,3-c]quinoline scaffold; shown to induce apoptosis in cancer cell lines (e.g., H226 lung carcinoma) [2].	Discovery (for NSCLC, Pancreatic Cancer) [1]
Staurosporine	Broad-spectrum protein kinase inhibitor [3]	First-generation, non-selective PKC inhibitor; foundational for research but not clinically useful due to toxicity [3].	Preclinical tool compound [3]
Midostaurin (PKC412)	Multiple PKC isoforms, FLT3, c-KIT [3]	A staurosporine derivative; a broader kinase inhibitor than Ruboxistaurin [3].	Approved (for Acute Myeloid Leukemia with FLT3 mutation) [3]
Ruboxistaurin (LY333531)	PKC β (Selective) [3]	One of the most selective ATP-competitive inhibitors developed; specifically targets the PKC β isoform [3].	Clinical trials (for diabetes complications) [3]

Inhibitor Name	Primary Target(s)	Key Characteristics & Status	Clinical Status
Enzastaurin	PKC β , AKT, RSK2 [3]	Designed as a PKC β inhibitor; also inhibits other signaling pathways like AKT [3].	Clinical trials (primarily for oncology) [3]

Detailed Profile of MT477

Available data provides some mechanistic and experimental insights into **MT477**:

- **Chemical Structure:** **MT477** is a thiopyrano[2,3-c]quinoline derivative [2].
- **Mechanism of Action:** It has been identified as a PKC inhibitor that interferes with PKC activity and the phosphorylation of downstream targets like Ras and ERK1/2. It also induces poly caspase-dependent apoptosis [2].
- **Reported Experimental Evidence:**
 - **In Vitro Proliferation Assays:** **MT477** demonstrated a dose-dependent inhibitory effect (0.006–0.2 mM) on cellular proliferation in several human cancer cell lines, including H226 (lung carcinoma), MCF-7 (breast cancer), U87 (glioblastoma), LNCaP (prostate cancer), A431 (skin cancer), and A549 (lung cancer) [2].
 - **Specific Pathway Inhibition:** In non-Ras mutated cancers, studies indicate that **MT477** inhibits the activity of PKC- α and its downstream targets, ERK1/2 and Akt, prior to affecting Ras activity [2].

General Experimental Context for PKC Inhibitors

To help you design or interpret comparison studies, here are common experimental protocols used in the field to evaluate PKC inhibitors, as referenced in the literature [3] [4].

- **Cell-Based Proliferation/Cytotoxicity Assays**
 - **Purpose:** To determine the inhibitor's effect on cell viability and proliferation.
 - **Typical Method:** Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations. After a set incubation period (e.g., 48-72 hours), cell viability is measured using assays like MTT, MTS, or XTT, which measure metabolic activity. The results are used to calculate IC₅₀ values (the concentration that inhibits growth by 50%).

- **Kinase Activity Assays**

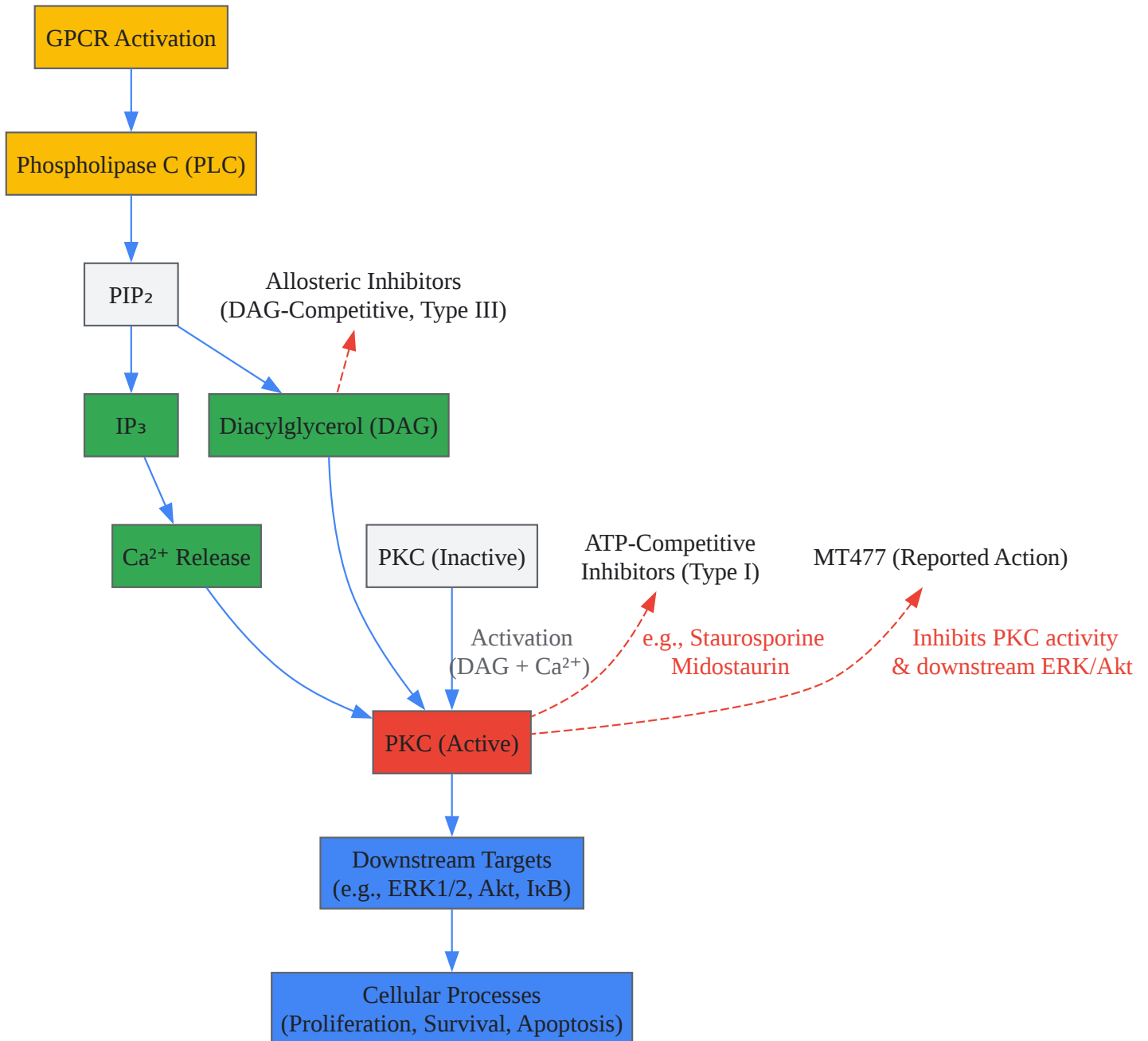
- **Purpose:** To directly measure the inhibition of PKC enzyme activity and determine potency (IC₅₀) and selectivity.
- **Typical Method:** These can be biochemical or cell-based.
 - **Biochemical Assays:** Use purified PKC isoforms. The reaction mixture includes PKC, ATP, a substrate (e.g., a peptide), and the inhibitor. Kinase activity is measured by detecting the amount of phosphorylated substrate, often using radioactivity (³²P-ATP) or fluorescence/luminescence methods.
 - **Cell-Based Assays:** After treating cells with the inhibitor, lysates are prepared. PKC activity can be assessed by measuring the phosphorylation levels of specific downstream targets (like ERK1/2) via **Western Blot analysis**.

- **Apoptosis Assays**

- **Purpose:** To confirm if the inhibitor induces programmed cell death.
- **Typical Method:** Treated cells are analyzed for markers of apoptosis. Common techniques include:
 - **Caspase Activation Assays:** Measuring the activity of executioner caspases (e.g., Caspase-3/7) using fluorescent substrates.
 - **Flow Cytometry:** Using Annexin V/propidium iodide (PI) staining to distinguish between early apoptotic, late apoptotic, and necrotic cells.

PKC Signaling Pathway Context

The following diagram illustrates the PKC signaling pathway and the points where different types of inhibitors, including **MT477**, are reported to act based on the search results.



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